molecular formula C₁₄₉H₂₂₁N₃₇O₄₉ B1574843 GLP-1 moiety from Dulaglutide

GLP-1 moiety from Dulaglutide

货号: B1574843
分子量: 3314.62
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dulaglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist (RA) developed for type 2 diabetes mellitus (T2DM) treatment. Its structure comprises a modified GLP-1(7-37) peptide covalently linked to a human immunoglobulin G4 (IgG4) Fc fragment via a small linker. This fusion extends its half-life to ~90 hours by reducing enzymatic degradation by dipeptidyl peptidase-4 (DPP-4) and renal clearance, enabling once-weekly subcutaneous administration . The GLP-1 moiety retains glucose-dependent insulin secretion, suppression of glucagon release, and appetite regulation, while the Fc fragment enhances pharmacokinetic stability .

属性

分子式

C₁₄₉H₂₂₁N₃₇O₄₉

分子量

3314.62

序列

One Letter Code: HGEGTFTSDVSSYLEEQAAKEFIAWLVKGGG

产品来源

United States

相似化合物的比较

Comparison with Similar GLP-1 Receptor Agonists

Dulaglutide is compared below with other GLP-1 RAs, including liraglutide , exenatide extended-release (ER) , and semaglutide , based on efficacy, safety, dosing, and pharmacokinetics.

Efficacy in Glycemic Control and Weight Loss

Parameter Dulaglutide (1.5 mg/week) Liraglutide (1.8 mg/day) Exenatide ER (2 mg/week) Semaglutide (1.0 mg/week)
HbA1c Reduction -1.28% to -1.52% -1.20% to -1.50% -1.30% to -1.60% -1.50% to -1.80%
Weight Loss -2.51 kg -2.80 kg -2.30 kg -4.50 kg
Key Trials AWARD-6 LEAD DURATION-1 SUSTAIN 7
  • Head-to-Head Comparisons: Dulaglutide vs. Liraglutide: In the AWARD-6 trial, dulaglutide demonstrated non-inferiority to liraglutide in HbA1c reduction (-1.42% vs. -1.36%) but showed comparable weight loss (-3.61 kg vs. -3.57 kg) . Dulaglutide vs. Semaglutide: Indirect comparisons from SUSTAIN 7 revealed semaglutide 1.0 mg achieved superior HbA1c reductions (-1.8% vs. -1.4%) and weight loss (-6.5 kg vs. -3.0 kg) compared to dulaglutide 1.5 mg .

Pharmacokinetic and Dosing Advantages

Parameter Dulaglutide Liraglutide Exenatide ER Semaglutide
Half-life (hours) ~90 ~13 ~24 ~165
Dosing Frequency Once weekly Once daily Once weekly Once weekly
Administration Pre-filled pen Pre-filled pen Microsphere suspension Pre-filled pen
  • Key Advantages of Dulaglutide: Simplified dosing regimen due to Fc-mediated stability, improving patient adherence . No requirement for dose titration, unlike liraglutide .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。